molecular formula C13H30BrP B14510595 Decyl(trimethyl)phosphanium bromide CAS No. 63635-49-4

Decyl(trimethyl)phosphanium bromide

Cat. No.: B14510595
CAS No.: 63635-49-4
M. Wt: 297.25 g/mol
InChI Key: DGNHDBUVMYPHPP-UHFFFAOYSA-M
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Description

Decyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt with the chemical formula C13H30BrP. This compound is part of the broader class of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl(trimethyl)phosphanium bromide can be synthesized through the reaction of decyl bromide with trimethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:

C10H21Br+P(CH3)3C10H21P(CH3)3Br\text{C}_{10}\text{H}_{21}\text{Br} + \text{P}(\text{CH}_3)_3 \rightarrow \text{C}_{10}\text{H}_{21}\text{P}(\text{CH}_3)_3\text{Br} C10​H21​Br+P(CH3​)3​→C10​H21​P(CH3​)3​Br

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phosphonium center is oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Decyl(trimethyl)phosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which decyl(trimethyl)phosphanium bromide exerts its effects is primarily through its interaction with cellular membranes. The lipophilic nature of the decyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. In mitochondrial-targeted applications, it binds to the mitochondrial matrix by inserting into the inner membrane, affecting mitochondrial function and inducing apoptosis in targeted cells .

Comparison with Similar Compounds

  • Trihexyl tetradecyl phosphonium bromide
  • Tributyl (carboxymethyl) phosphonium bromide
  • Triphenyl alkyl phosphonium compounds

Comparison: Decyl(trimethyl)phosphanium bromide is unique due to its specific alkyl chain length and trimethylphosphine moiety, which confer distinct lipophilicity and reactivity. Compared to trihexyl tetradecyl phosphonium bromide, it has a shorter alkyl chain, resulting in different solubility and phase-transfer properties. Tributyl (carboxymethyl) phosphonium bromide, on the other hand, has a carboxymethyl group that provides additional functionality for catalytic applications .

Properties

CAS No.

63635-49-4

Molecular Formula

C13H30BrP

Molecular Weight

297.25 g/mol

IUPAC Name

decyl(trimethyl)phosphanium;bromide

InChI

InChI=1S/C13H30P.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

DGNHDBUVMYPHPP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[P+](C)(C)C.[Br-]

Origin of Product

United States

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